3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Number

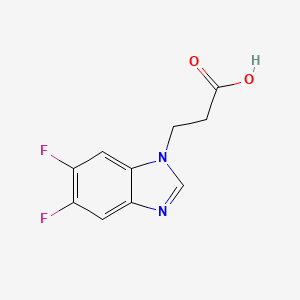

3-(5,6-Difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid is the systematic IUPAC name for this compound, derived from its structural components: a 1,3-benzodiazole core substituted with fluorine atoms at positions 5 and 6, linked to a propanoic acid side chain via a methylene group. The CAS Registry Number assigned to this compound is 1016515-68-6 .

Molecular Formula and Structural Representation

The molecular formula is C₁₀H₈F₂N₂O₂ , corresponding to a molecular weight of 226.17–226.18 g/mol . The structure comprises a fused benzodiazole ring (positions 1–3: benzene; 1–2: diazole) with fluorine substituents at positions 5 and 6. The propanoic acid moiety is attached via a nitrogen atom at position 1 of the benzodiazole ring, forming a methylene bridge.

Table 1: Key Molecular Properties

Properties

IUPAC Name |

3-(5,6-difluorobenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c11-6-3-8-9(4-7(6)12)14(5-13-8)2-1-10(15)16/h3-5H,1-2H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQRKYMRDLFRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N(C=N2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Challenges

The target compound features a benzimidazole core substituted with fluorine atoms at positions 5 and 6, coupled with a propanoic acid group at the N1 position. Key challenges include:

- Regioselective fluorination : Ensuring precise placement of fluorine atoms on the aromatic ring.

- N-Alkylation efficiency : Achieving high yields without side reactions at the benzimidazole’s reactive nitrogen sites.

- Acid stability : Managing the stability of the propanoic acid group under acidic cyclization conditions.

Synthetic Routes and Methodologies

Benzimidazole Core Synthesis

The benzimidazole scaffold is typically synthesized via condensation of fluorinated o-phenylenediamine derivatives with carboxylic acids or carbonyl equivalents.

Cyclization of 4,5-Difluoro-1,2-Diaminobenzene

Procedure :

- Starting material : 4,5-Difluoro-1,2-diaminobenzene is reacted with formic acid under reflux to form 5,6-difluoro-1H-benzimidazole.

- Conditions :

Mechanism :

The reaction proceeds through cyclodehydration, where formic acid acts as a carbonyl donor, facilitating ring closure.

Alternative Carbonyl Sources

Trifluoroacetic acid or triethyl orthoformate may replace formic acid to enhance reaction efficiency in moisture-sensitive conditions.

N-Alkylation with Propanoic Acid Derivatives

Introducing the propanoic acid side chain requires selective alkylation at the N1 position of the benzimidazole.

Alkylation Using 3-Bromopropanoic Acid

Procedure :

- Reagents :

- 5,6-Difluoro-1H-benzimidazole (1 equiv).

- 3-Bromopropanoic acid (1.2 equiv).

- Base: Potassium tert-butoxide (tBuOK, 2 equiv).

- Conditions :

Optimization Notes :

- Base selection : Strong bases like tBuOK improve deprotonation of benzimidazole, enhancing alkylation efficiency.

- Side reactions : Competing N3-alkylation is minimized by steric hindrance from fluorine substituents.

Ester Protection Strategy

To avoid side reactions with the carboxylic acid group, alkylation may be performed using methyl 3-bromopropanoate, followed by saponification.

Procedure :

Comparative Analysis of Synthetic Approaches

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct alkylation | 5,6-Difluoro-1H-benzimidazole | 3-Bromopropanoic acid | 50–65 | One-pot reaction | Low yield due to side reactions |

| Ester protection | Methyl 3-bromopropanoate | tBuOK, NaOH | 70 (overall) | Higher purity, avoids decarboxylation | Additional saponification step |

Scale-Up and Industrial Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzodiazole Ring

The fluorine atoms at positions 5 and 6 of the benzodiazole ring are susceptible to nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the aromatic system.

Key Findings :

-

Fluorine substituents enhance reactivity toward nucleophiles like amines or hydroxide ions due to inductive effects .

-

Substitution patterns depend on solvent polarity and temperature .

Carboxylic Acid Functionalization

The propanoic acid group undergoes typical carboxylic acid reactions, including esterification, amidation, and salt formation.

Mechanistic Insight :

-

Activation of the carboxylic acid via chlorination (SOCl₂) precedes ester formation .

-

Amidation reactions often require coupling agents like EDCl to facilitate nucleophilic attack.

Palladium-Catalyzed Coupling Reactions

The benzodiazole core participates in cross-coupling reactions under Pd catalysis, similar to Catellani-type transformations .

| Reaction Type | Partners | Conditions | Outcomes |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives |

| Heck Reaction | Alkenes | PdCl₂, PPh₃, NEt₃ | Alkenylated benzodiazoles |

Research Highlights :

-

The electron-deficient benzodiazole ring facilitates oxidative addition to Pd⁰ .

-

Steric hindrance from the propanoic acid group may limit coupling efficiency at the 1-position .

Electrophilic Aromatic Substitution (EAS)

Despite fluorine's deactivating effects, directed EAS can occur at the 4-position of the benzodiazole ring.

| Reaction Type | Electrophile | Conditions | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro derivative |

| Sulfonation | SO₃/H₂SO₄ | 50°C, 6 h | 4-Sulfo analog |

Notes :

-

Nitration proceeds slowly due to fluorine's electron-withdrawing effects.

-

Sulfonation requires harsh conditions but provides water-soluble derivatives .

Reduction and Oxidation Reactions

The benzodiazole ring and propanoic acid group exhibit distinct redox behaviors.

Challenges :

-

Complete reduction of the benzodiazole ring is hindered by its aromatic stability .

-

Oxidation of the propanoic acid side chain is rarely practical.

Photochemical and Thermal Stability

The compound demonstrates moderate stability under standard conditions but degrades under UV light or prolonged heating.

Scientific Research Applications

Therapeutic Potential

3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid has been studied for its potential as a therapeutic agent against several diseases:

- Inhibition of Metalloenzymes : Research has indicated that compounds similar to this compound can modulate metalloenzyme activity. These enzymes are crucial in various biochemical pathways and are often implicated in disease states such as cancer and neurodegenerative disorders .

Cardiac Disease Treatment

The compound has been explored for its role as a potassium channel inhibitor, which is significant in treating cardiac diseases. Potassium channels play a vital role in regulating heart rhythm and function; thus, compounds that can modulate these channels hold promise in cardiovascular therapeutics .

Case Study 1: Metalloenzyme Inhibition

A study investigated the efficacy of various benzodiazole derivatives in inhibiting specific metalloenzymes involved in cancer progression. The findings suggest that modifications to the benzodiazole structure can enhance inhibitory effects, indicating that this compound may also exhibit similar properties when further analyzed .

Case Study 2: Larvicidal Activity Against Aedes aegypti

A comparative study evaluated the larvicidal activity of several benzodioxole acids against Aedes aegypti. While not directly tested, the structural similarities to known active compounds suggest that this compound could be effective against mosquito larvae .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzodiazole ring enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The propanoic acid group also plays a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid can be compared with other similar compounds, such as:

3-(5,6-dichloro-1H-1,3-benzodiazol-1-yl)propanoic acid: This compound has chlorine atoms instead of fluorine, which affects its reactivity and binding properties.

3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanoic acid: The presence of methyl groups instead of fluorine alters the compound’s hydrophobicity and steric interactions.

3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)acetic acid: This compound has an acetic acid group instead of a propanoic acid group, which influences its acidity and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H8F2N2O2

- Molecular Weight : 226.18 g/mol

- CAS Number : Not specified in the sources but can be referenced through various chemical databases.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an insecticide and its effects on mammalian cells.

Insecticidal Activity

One notable study evaluated benzodioxole derivatives for their larvicidal activity against Aedes aegypti, the mosquito vector for several viral diseases. Although this study primarily focused on different compounds, the structural similarities with this compound suggest potential insecticidal properties. The study highlighted the importance of specific substituents for enhancing biological activity and minimizing toxicity to non-target organisms .

Cytotoxicity and Safety Profile

Research indicates that certain derivatives of benzodiazoles exhibit low cytotoxicity towards human peripheral blood mononuclear cells. For example, compounds similar to this compound showed no significant cytotoxic effects even at high concentrations (up to 5200 μM) . This suggests a favorable safety profile for further development.

Table 1: Summary of Biological Activities

While specific mechanisms for this compound are not extensively documented in the literature available, related compounds often interact with biological pathways involved in cellular signaling and metabolic processes. The presence of fluorine atoms in its structure may enhance lipophilicity and membrane permeability, potentially influencing its bioactivity.

Q & A

Q. What are the recommended synthetic routes for 3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzodiazole precursor with a propanoic acid derivative. A key step is the benzoylation of β-alanine or analogous substrates, where controlled addition of acyl chlorides in alkaline conditions (e.g., 10% NaOH) followed by acidification ensures proper crystallization . Critical parameters include:

- Reagent stoichiometry : Excess acyl chloride (e.g., 1.2 equivalents) improves conversion.

- Temperature control : Maintaining <25°C during exothermic reactions prevents side-product formation.

- Purification : Recrystallization from boiling water enhances purity .

For fluorinated intermediates, inert atmospheres (N₂/Ar) may mitigate decomposition.

Q. How should researchers handle safety and storage of this compound given its potential hazards?

- Methodological Answer : Based on analogous compounds (e.g., benzodiazoles and propanoic acid derivatives):

- Handling : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, lab coats, and safety goggles .

- Storage : Keep in sealed containers under dry, inert conditions (e.g., desiccator with silica gel). Avoid exposure to light, which may degrade fluorinated aromatic systems .

- Spills : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (δ -110 to -150 ppm) confirms fluorination patterns. ¹H NMR (δ 6.5–8.5 ppm) identifies benzodiazole protons .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode detects the deprotonated molecular ion ([M-H]⁻) for accurate mass validation.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: Acetonitrile/water (0.1% TFA) gradient .

Advanced Research Questions

Q. How can computational methods like DFT or molecular modeling aid in designing derivatives with enhanced biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for functionalization. For example, fluorination at C5/C6 increases electron-withdrawing effects, stabilizing charge-transfer interactions .

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using software like AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP < 3 for optimal bioavailability) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (e.g., ANOVA) to identify outliers. Adjust for variables like assay type (e.g., cell-based vs. enzymatic) .

- Experimental Replication : Standardize protocols (e.g., fixed cell lines, buffer pH) to isolate confounding factors. For example, discrepancies in cytotoxicity may arise from differing serum concentrations in cell media .

- Computational Validation : Use cheminformatics platforms (e.g., PubChem BioAssay) to cross-reference activity trends with structural analogs .

Q. How can factorial design optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- Screening Experiments : Use a 2³ factorial design to test variables: temperature (20–40°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF). Response variables: yield and purity .

- Response Surface Methodology (RSM) : Model interactions between factors. For instance, high catalyst loading may compensate for lower temperatures, reducing reaction time by 30% .

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress dynamically, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.